ALD Growth Rate: Y(MeCp)₃/H₂O Delivers ~5× Higher Deposition Rate than Y(thd)₃/O₃
In a direct head-to-head comparison of ALD processes for Y₂O₃, the Y(MeCp)₃/H₂O system achieved a constant growth rate of 1.2–1.3 Å/cycle across a deposition temperature range of 200–400 °C [1]. This performance is approximately five times higher than the 0.23 Å/cycle obtained using the conventional Y(thd)₃/O₃ precursor combination under comparable conditions [1][2]. The higher growth rate translates directly to improved throughput and reduced precursor consumption per deposition cycle.
| Evidence Dimension | ALD Y₂O₃ growth rate (Å/cycle) |
|---|---|
| Target Compound Data | 1.2–1.3 Å/cycle |
| Comparator Or Baseline | Y(thd)₃/O₃: 0.23 Å/cycle |
| Quantified Difference | ~5× higher growth rate |
| Conditions | Thermal ALD on Si(100) substrates; deposition temperature 200–400 °C; H₂O as oxygen source for Y(MeCp)₃, O₃ for Y(thd)₃ |
Why This Matters
A five-fold increase in growth rate significantly reduces process time and precursor cost per wafer, directly impacting manufacturing throughput and total cost of ownership.
- [1] J. Niinistö, M. Putkonen, L. Niinistö, 'Processing of Y2O3 Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors', Chemistry of Materials, 2004, 16, 15, 2953-2958. View Source
- [2] J. Päiväsaari et al., 'Atomic Layer Deposition of Rare Earth Oxides', in Rare Earth Oxide Thin Films, Topics in Applied Physics, vol. 106, Springer, 2006. View Source
